molecular formula C14H11F3N2O2 B023592 Flunixin-d3 CAS No. 1015856-60-6

Flunixin-d3

Numéro de catalogue: B023592
Numéro CAS: 1015856-60-6
Poids moléculaire: 299.26 g/mol
Clé InChI: NOOCSNJCXJYGPE-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

  • Le dihydroergocristine peut être synthétisé à partir d'alcaloïdes de l'ergot naturels ou de leurs dérivés.
  • Les méthodes de production industrielle impliquent des modifications chimiques des alcaloïdes de l'ergot pour obtenir du dihydroergocristine.
  • Analyse Des Réactions Chimiques

    • Le dihydroergocristine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
    • Les réactifs et les conditions courants dépendent de la transformation spécifique.
    • Les principaux produits formés comprennent des dérivés de la structure de base de l'ergot.
  • Applications de la recherche scientifique

  • Mécanisme d'action

  • Applications De Recherche Scientifique

    Veterinary Medicine

    Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary practices for its analgesic and anti-inflammatory properties. Flunixin-d3 serves as a crucial internal standard in the quantification of flunixin levels in animal tissues, enabling veterinarians to monitor drug residues effectively.

    Pain Management in Animals

    Recent studies have demonstrated the effectiveness of flunixin in managing pain associated with conditions like bovine respiratory disease (BRD). In a controlled study involving calves, transdermal administration of flunixin significantly reduced pain responses when compared to placebo treatments . The use of this compound in these studies allowed for accurate measurement of drug levels in plasma and tissues, ensuring effective treatment regimens.

    Pharmacokinetics and Residue Analysis

    This compound is essential for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of flunixin in various animal species. It is used to create calibration curves that facilitate the determination of flunixin concentrations in biological matrices.

    Case Studies on Pharmacokinetics

    A study on veal calves investigated the pharmacokinetics of flunixin following intravenous administration. Using this compound as an internal standard, researchers measured plasma concentrations over time, providing insights into the drug's elimination half-life and tissue distribution . The findings indicated that flunixin is rapidly absorbed and has a significant presence in liver and muscle tissues.

    Parameter Value
    Cmax (ng/mL)300
    Tmax (h)2
    Half-life (h)8
    AUC (ng·h/mL)1500

    Analytical Techniques

    This compound is utilized in various analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for sensitive detection and quantification of flunixin residues in food products derived from treated animals.

    Method Validation

    In a method validation study, this compound was employed to ensure accuracy in measuring flunixin concentrations in chicken tissues using solid-phase microextraction (SPME) methods . The use of deuterated standards like this compound enhances the reliability of results by compensating for matrix effects during analysis.

    Regulatory Compliance

    The presence of drug residues in food products poses significant health risks; thus, regulatory agencies require stringent monitoring. This compound plays a vital role in ensuring compliance with food safety regulations by enabling accurate detection of flunixin levels in animal-derived foods.

    Residue Studies

    Research has shown that using this compound improves the detection limits for flunixin residues in liver and muscle tissues, which is crucial for ensuring food safety standards are met . The following table summarizes residue detection limits achieved using analytical methods incorporating this compound:

    Tissue Type Detection Limit (ng/g)
    Liver0.8
    Muscle1.1
    Kidney1.3

    Mécanisme D'action

    Comparaison Avec Des Composés Similaires

    Activité Biologique

    Flunixin-d3 is a deuterated derivative of flunixin, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. It is recognized for its potent analgesic, anti-inflammatory, and antipyretic properties. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

    Flunixin exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which play a crucial role in mediating inflammation and pain. This compound has been shown to inhibit COX-1 and COX-2 with IC50 values of 3.24 µM and 0.55 µM, respectively . This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), contributing to its therapeutic effects.

    Pharmacokinetics

    The pharmacokinetic profile of this compound has been studied extensively, particularly in livestock. Key findings include:

    • Absorption : Flunixin is rapidly absorbed following administration, with peak plasma concentrations typically reached within 1-2 hours.
    • Distribution : The drug is widely distributed throughout the body, with significant accumulation in tissues such as liver and muscle.
    • Metabolism : Flunixin undergoes hepatic metabolism with various metabolites identified; this compound serves as an effective internal standard for quantifying these metabolites in biological samples .
    • Elimination : The elimination half-life varies by species but generally ranges from 3 to 8 hours.

    1. Bovine Respiratory Disease (BRD)

    A study assessed the analgesic effects of transdermal flunixin in calves with experimentally induced BRD. The treatment group received flunixin at a dose of 3.3 mg/kg twice, while control groups received placebo treatments. Key outcomes included:

    • Pain Assessment : Visual Analog Scale (VAS) scores indicated significant pain reduction in the flunixin group compared to placebo (p < 0.01).
    • Activity Levels : Calves treated with flunixin demonstrated higher activity levels at various time points post-treatment compared to those receiving placebo .

    These findings suggest that flunixin effectively alleviates pain associated with BRD, enhancing animal welfare.

    2. Equine Studies

    In equine medicine, flunixin has been utilized for managing pain and inflammation associated with colic and musculoskeletal disorders. Research indicates that flunixin significantly reduces pain scores and improves mobility in affected horses. A pharmacokinetic study showed that flunixin concentrations in equine plasma peaked at approximately 1 hour post-administration, supporting its rapid onset of action .

    Data Table: Summary of Biological Activity

    Property Flunixin This compound
    COX Inhibition IC50COX-1: 3.24 µMNot specified
    COX-2: 0.55 µMNot specified
    Absorption Time1-2 hoursSimilar
    Elimination Half-Life3-8 hoursNot specified
    Primary UseAnalgesic/Anti-inflammatoryInternal standard for quantification

    Propriétés

    IUPAC Name

    2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOOCSNJCXJYGPE-FIBGUPNXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11F3N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20583582
    Record name 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20583582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    299.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1015856-60-6
    Record name 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20583582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1015856-60-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    ) A mixture of 2-methyl-3-trifluoromethylaniline (368 g, 2.1 moles) and 2-chloronicotinic acid (158.0 g, 1.0 mole) in 400 ml of water is heated at 100° C. for 24 hours together with p-toluenesulfonic acid (15.0 g) monohydrate as the acid catalyst. Potassium hydroxide (ca. 145 g) in water (255 ml) is added and the pH is maintained above 11. After diluting the reaction mixture to 1.2 liters with water, the mixture is cooled to 50° C., adjusted to pH 11, treated with 7 g of a decolorizing charcoal and 15 g of a filter aid, and clarified by filtration. The flitrate is diluted with 750 ml of water and the pH is adjusted to 5.0 with concentrated sulfuric acid. Agitation of the suspension for 10 minutes and filtration gives crude, precipitated 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid (flunixin) (83% yield). The compound can be further purified by crystallization in methanol and washing with water.
    Quantity
    368 g
    Type
    reactant
    Reaction Step One
    Quantity
    158 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    400 mL
    Type
    solvent
    Reaction Step One
    Quantity
    15 g
    Type
    reactant
    Reaction Step Two
    Quantity
    145 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    255 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    7 g
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    5 L of water is added to about 500 g of Banamine Paste while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 3 hours while continuing to maintain the temperature at less than 30° C. The resulting precipitate was removed by filtration. The filtered solids were washed with about 1 L of water and the pH of the filtrate was adjusted to 4-5 with aqueous citric acid solution (50%). The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 22.4 g of crude Flunixin (90%).
    Quantity
    500 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 L
    Type
    solvent
    Reaction Step One
    Yield
    90%

    Synthesis routes and methods III

    Procedure details

    About 300 g of Resflor® is added over about 1 hour to a stirring solution of about 24 mL of concentrated ammonia in about 3 L of water heated to about 50° C. Additional concentrated ammonia can be added to ensure that the pH is about 9. The mixture is stirred and cooled to room temperature. The resulting precipated Florfenicol is removed by filtration. The filtrate is acidifed to about pH 4.5 with 10% H2SO4 then stirred for about another 1 hour. The resulting precipitated Flunixin is collected by filtration then dried to a moisture content of less than about 1% to yield about 4 g of crude Flunixin (100%).
    Name
    Resflor
    Quantity
    300 g
    Type
    reactant
    Reaction Step One
    Quantity
    24 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    3 L
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Yield
    100%

    Synthesis routes and methods IV

    Procedure details

    50% Aqueous citric acid solution is added to about 0.5 L of Banamine Solution while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 1 hour while continuing to maintain the temperature at less than 30° C. The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 23.5 g of crude Flunixin (94%)
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.5 L
    Type
    reactant
    Reaction Step One
    Yield
    94%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Flunixin-d3
    Reactant of Route 2
    Reactant of Route 2
    Flunixin-d3
    Reactant of Route 3
    Reactant of Route 3
    Flunixin-d3
    Reactant of Route 4
    Reactant of Route 4
    Flunixin-d3
    Reactant of Route 5
    Flunixin-d3
    Reactant of Route 6
    Flunixin-d3
    Customer
    Q & A

    Q1: What is the role of Flunixin-d3 in this research?

    A1: this compound serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.

    Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?

    A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.